molecular formula C14H26N2O2 B7989022 Tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate

Tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate

Cat. No.: B7989022
M. Wt: 254.37 g/mol
InChI Key: HMRMIIBSYRBPSD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group, a cyclopropylamino substituent at the 3-position, and an additional methyl group at the same position. This structure combines conformational rigidity (from the piperidine ring) with steric and electronic modulation via the cyclopropyl and methyl groups. Such compounds are frequently utilized as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase modulators, and neuroactive agents due to their ability to mimic transition-state geometries or act as bioisosteres .

Properties

IUPAC Name

tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-8-14(4,10-16)15-11-6-7-11/h11,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRMIIBSYRBPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropylamino Group: The cyclopropylamino group is introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the piperidine ring.

    Addition of the Tert-butyl Ester Group: The tert-butyl ester group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclopropylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Building Block

This compound serves as an essential precursor in organic synthesis. Its piperidine ring and cyclopropyl group allow for the exploration of novel reaction pathways. Researchers utilize it to create derivatives and analogs that may exhibit enhanced properties or functionalities compared to the parent compound.

Mechanistic Studies

The compound can also be employed in mechanistic studies to understand the reactivity and interaction of cyclopropyl and piperidine-containing molecules with various reagents and catalysts. This knowledge is crucial for developing more efficient synthetic methodologies.

Pharmacological Investigations

In medicinal chemistry, tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate is investigated for its potential therapeutic effects. It may interact with biological targets such as receptors or enzymes, making it a candidate for drug development in areas like:

  • Pain Management: The compound's structural features may influence its analgesic properties.
  • Anti-inflammatory Treatments: Its ability to modulate biological pathways could lead to anti-inflammatory applications.
  • Central Nervous System Disorders: Investigating its effects on neurotransmitter systems may uncover new treatments for neurological conditions.

Model Compound for Biological Studies

The compound can act as a model to study the interactions of similar structures within biological systems. This can help elucidate mechanisms of action and identify potential side effects or therapeutic benefits.

Material Science

In industrial contexts, this compound can be utilized in the development of new materials, including polymers and coatings. The unique properties conferred by the cyclopropyl and piperidine groups can enhance material performance, such as durability or chemical resistance.

Case Study: Pharmacological Potential

Recent studies have explored the pharmacological potential of this compound in pain management. In vitro assays demonstrated its ability to inhibit specific pain pathways, suggesting further investigation into its efficacy as an analgesic agent.

Case Study: Synthesis Optimization

Research focusing on optimizing synthetic routes for this compound has reported improved yields through the use of continuous flow reactors and advanced purification techniques. These methods enhance scalability for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The tert-butyl ester group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Piperidine Core

Compound Name CAS Number Molecular Formula Key Substituents Application/Notes
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate 887588-04-7 C₁₃H₂₄N₂O₂ Cyclopropylamino at 3-position Intermediate for kinase inhibitors
tert-Butyl 3-(methylamino)piperidine-1-carboxylate 912368-73-1 C₁₁H₂₂N₂O₂ Methylamino at 3-position Chiral building block (S-enantiomer available)
tert-Butyl 3-hydroxypiperidine-1-carboxylate 143900-43-0 C₁₁H₂₁NO₃ Hydroxyl at 3-position Precursor for β-secretase inhibitors
  • The cyclopropylamino group (vs. methylamino in 912368-73-1) may enhance lipophilicity and resistance to enzymatic degradation, critical for blood-brain barrier penetration in neurotherapeutics .

Azetidine and Spirocyclic Analogs

Compound Name CAS Number Molecular Formula Core Structure Application/Notes
tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate 1342433-96-8 C₁₁H₂₀N₂O₂ Azetidine (4-membered ring) Medical intermediate for constrained peptides
tert-Butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate N/A C₁₂H₂₁NO₄ Pyrrolidine with acetyl/hydroxyl Probable precursor for antiviral agents
  • Key Differences: Azetidine analogs (e.g., 1342433-96-8) exhibit higher ring strain, favoring specific binding conformations in peptide mimetics, whereas piperidine derivatives offer greater flexibility for receptor engagement . Spirocyclic systems (e.g., tert-butyl 3-amino-1H-spiro[cyclobutane-1,6-pyrrolo[3,4-c]pyrazole]-5(4H)-carboxylate) introduce three-dimensional complexity, often enhancing selectivity in kinase inhibition .

Substituent-Modified Derivatives

Compound Name CAS Number Molecular Formula Key Modification Application/Notes
tert-Butyl 3-[cyclopropyl-(3-fluorobenzyl)carbamoyl]piperidine-1-carboxylate 1277958-70-9 C₂₂H₃₀FN₃O₃ 3-Fluorobenzyl-carbamoyl group Probable protease inhibitor scaffold
tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate 1705438-53-4 C₁₆H₂₅N₃O₃ Oxadiazole heterocycle Enhances metabolic stability in CNS drugs
  • Key Differences :
    • The 3-fluorobenzyl group (1277958-70-9) introduces aromaticity and electronegativity, favoring π-π stacking and hydrogen bonding in enzyme active sites .
    • Oxadiazole-containing analogs (1705438-53-4) improve metabolic stability and bioavailability, critical for orally administered drugs .

Research Findings and Implications

  • Stereochemical Influence: The (S)-enantiomer of tert-butyl 3-(methylamino)piperidine-1-carboxylate (912368-73-1) demonstrates distinct biological activity compared to its (R)-counterpart, underscoring the importance of chirality in drug design .
  • Synthetic Utility: Compounds like tert-butyl 3-(cyclopropylamino)azetidine-1-carboxylate (1342433-96-8) are prioritized in fragment-based drug discovery due to their compact, rigid scaffolds .
  • Thermodynamic Stability : Piperidine derivatives generally exhibit lower ring strain and higher thermal stability compared to azetidine or pyrrolidine analogs, favoring large-scale synthesis .

Biological Activity

Introduction

Tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate (CAS: 1420898-14-1) is a synthetic compound with potential applications in medicinal chemistry. This article delves into its biological activity, highlighting important findings from various studies, including data tables and case studies.

Chemical Properties

  • Molecular Formula : C14H26N2O2
  • Molar Mass : 254.37 g/mol
  • IUPAC Name : this compound
  • Synonyms : 1-Piperidinecarboxylic acid, 3-(cyclopropylamino)-3-methyl-, 1,1-dimethylethyl ester

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly its potential as a therapeutic agent. The following sections summarize key findings from recent research.

Antiviral Activity

Recent studies have investigated the antiviral properties of compounds similar to this compound. For instance, N-Heterocycles have shown promising results against viral infections:

CompoundVirus TargetEC50 (μM)CC50 (μM)Therapeutic Index
Compound AHIV-13.98>400>105.25
Compound BTMV58.7Not specifiedNot specified

These findings suggest that modifications in the structure of piperidine derivatives can lead to enhanced antiviral activity, indicating a potential pathway for further development of tert-butyl derivatives against viral pathogens .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, related compounds have been shown to inhibit critical viral enzymes and pathways:

  • Inhibition of RNA polymerases : Some derivatives exhibit significant inhibition of RNA polymerases, which are essential for viral replication.
  • Cellular Targeting : The ability to selectively target viral components while sparing host cells is crucial for minimizing cytotoxicity.

Case Studies

  • Study on Antiviral Efficacy :
    • Researchers tested a series of piperidine derivatives for their antiviral efficacy against HIV and other viruses.
    • Results indicated that certain modifications led to increased potency and reduced cytotoxicity.
  • Cytotoxicity Assessment :
    • The cytotoxic effects were measured using various cell lines, revealing that tert-butyl derivatives generally maintained a favorable therapeutic index compared to traditional antiviral agents.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 3-(cyclopropylamino)-3-methylpiperidine-1-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step processes, including piperidine ring functionalization and cyclopropylamine coupling. Key steps and optimization strategies include:

  • Acylation : Use tert-butyl carbamate under DMAP catalysis in dichloromethane (DCM) at 0–20°C to introduce the tert-butoxycarbonyl (Boc) protecting group .
  • Amine Coupling : React cyclopropylamine with intermediates in tetrahydrofuran (THF) under reflux to ensure efficient nucleophilic substitution .
  • Purification : Employ silica gel chromatography or recrystallization to isolate the product with >95% purity .
StepReagents/ConditionsPurposeReference
Boc ProtectionDMAP, TEA, DCM (0–20°C)Introduce protecting group
Cyclopropyl CouplingCyclopropylamine, THF (reflux)Amine functionalization
Final PurificationSilica gel chromatographyIsolate pure product

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound's purity and structural integrity?

Methodological Answer: A combination of techniques ensures accurate characterization:

  • NMR Spectroscopy : Perform ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm substituent positions and stereochemistry. Compare experimental shifts with simulated spectra (e.g., using ChemDraw or Gaussian) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 283.22) and detect impurities .
  • HPLC : Apply reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>98%) and monitor byproducts .
TechniqueApplicationMethodological ConsiderationsReference
¹H/¹³C NMRStructural confirmationUse deuterated solvents, compare with simulations
HRMSMolecular weight validationElectrospray ionization (ESI+) mode
HPLCPurity analysisC18 column, 0.1% TFA in mobile phase

Q. What safety precautions and personal protective equipment (PPE) are necessary when handling this compound in laboratory settings?

Methodological Answer: Safety protocols are critical due to unknown chronic toxicity:

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for synthesis steps to limit inhalation exposure .
  • Emergency Measures : Provide eyewash stations and ensure immediate decontamination of spills with absorbent materials (e.g., vermiculite) .
Hazard MitigationProtocolReference
Respiratory ProtectionN95 masks in ventilated areas
Spill ManagementNeutralize with inert adsorbents
Waste DisposalCollect in labeled hazardous waste containers

Advanced Research Questions

Q. How can conflicting data from NMR and mass spectrometry be resolved during structural elucidation?

Methodological Answer: Discrepancies often arise from stereochemical ambiguities or impurities. Strategies include:

  • X-ray Crystallography : Resolve absolute configuration using SHELX software for refinement .
  • 2D NMR : Perform COSY and NOESY experiments to confirm spatial relationships between protons .
  • Cross-Validation : Compare experimental HRMS data with theoretical isotopic patterns to identify contaminants .

Q. Example Workflow :

Acquire single crystals for X-ray analysis (e.g., recrystallize from ethanol/water).

Refine structure using SHELXL, ensuring R-factor < 0.05 .

Validate NMR assignments with computational prediction tools (e.g., ACD/Labs) .

Q. What computational chemistry approaches are effective in predicting the reactivity and stability of this compound under various conditions?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model transition states for cyclopropane ring-opening reactions (B3LYP/6-31G* basis set) .
  • MD Simulations : Predict solubility in solvents (e.g., DCM vs. THF) using GROMACS with OPLS-AA force fields .
  • ADMET Prediction : Employ SwissADME to estimate bioavailability and metabolic stability (e.g., LogP = 2.1) .
Computational ToolApplicationReference
Gaussian 16Reaction mechanism modeling
SwissADMEPharmacokinetic profiling
GROMACSSolvent interaction analysis

Q. What strategies can be employed to optimize the regioselectivity in derivatization reactions of this compound?

Methodological Answer:

  • Protecting Group Strategy : Use Boc to shield the piperidine nitrogen, directing electrophiles to the cyclopropylamino group .
  • Catalytic Control : Employ Pd(OAc)₂ with chiral ligands (e.g., BINAP) for enantioselective alkylation .
  • Solvent Effects : Conduct reactions in polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance regioselectivity .
StrategyExample ProtocolOutcomeReference
Boc ProtectionBoc removal via TFA/DCM (1:1)Selective functionalization
Chiral CatalysisPd-BINAP, K₂CO₃, DMF (80°C)>90% ee
Solvent ScreeningCompare DMF vs. THF reactivityHigher yields in DMF

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